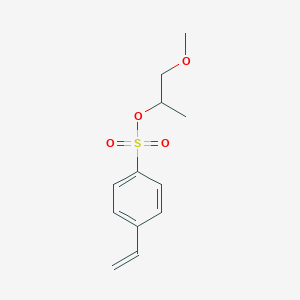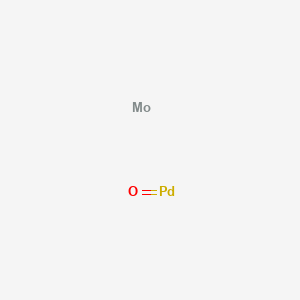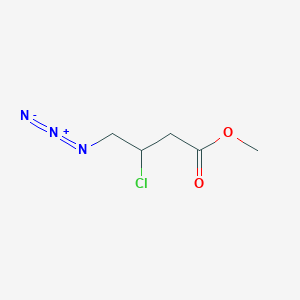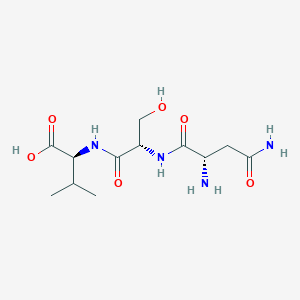
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₂H₁₆O₄S It is a derivative of benzenesulfonic acid and is characterized by the presence of a methoxypropan-2-yl group and an ethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate typically involves the reaction of 4-ethenylbenzenesulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Epoxides or diols.
Reduction Reactions: Ethyl derivatives.
Scientific Research Applications
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the ethenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methoxypropan-2-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of an ethenyl group.
1-Methoxypropan-2-yl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of an ethenyl group.
1-Methoxypropan-2-yl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of an ethenyl group.
Uniqueness
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
215957-92-9 |
|---|---|
Molecular Formula |
C12H16O4S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-methoxypropan-2-yl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C12H16O4S/c1-4-11-5-7-12(8-6-11)17(13,14)16-10(2)9-15-3/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
CWMVRLKROLWNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OS(=O)(=O)C1=CC=C(C=C1)C=C |
Related CAS |
215958-19-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)


![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)


![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)
